

# A-966492 in Cancer Cell Line Studies: A Technical Guide

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## Compound of Interest

Compound Name: A-966492

Cat. No.: B15586574

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## Introduction

**A-966492** is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.<sup>[1][2]</sup> These enzymes are critical components of the cellular DNA damage response (DDR) network. By inhibiting PARP, **A-966492** prevents the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during DNA replication, a concept known as synthetic lethality. This makes PARP inhibitors like **A-966492** a promising therapeutic strategy for treating cancers with specific DNA repair defects. This guide provides a comprehensive technical overview of **A-966492**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant cellular pathways and workflows.

## Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of **A-966492** across various assays and cell lines.

Table 1: In Vitro Enzymatic Inhibition of PARP by **A-966492**

Target	Assay Type	K <sub>i</sub> (nM)	Reference
PARP-1	Cell-free assay	1	[1][2]
PARP-2	Cell-free assay	1.5	[1][2]

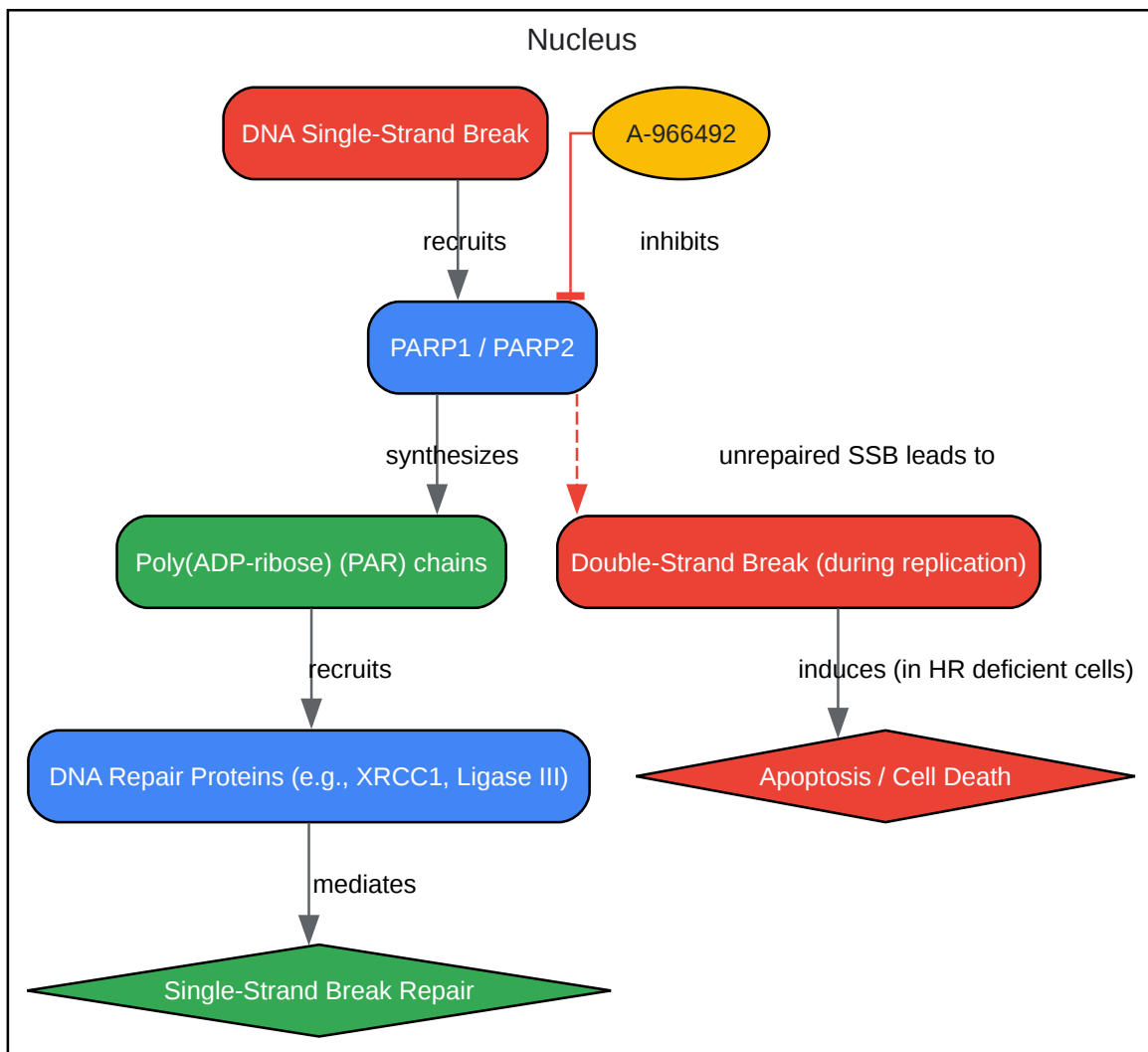
Table 2: Cellular Activity of **A-966492**

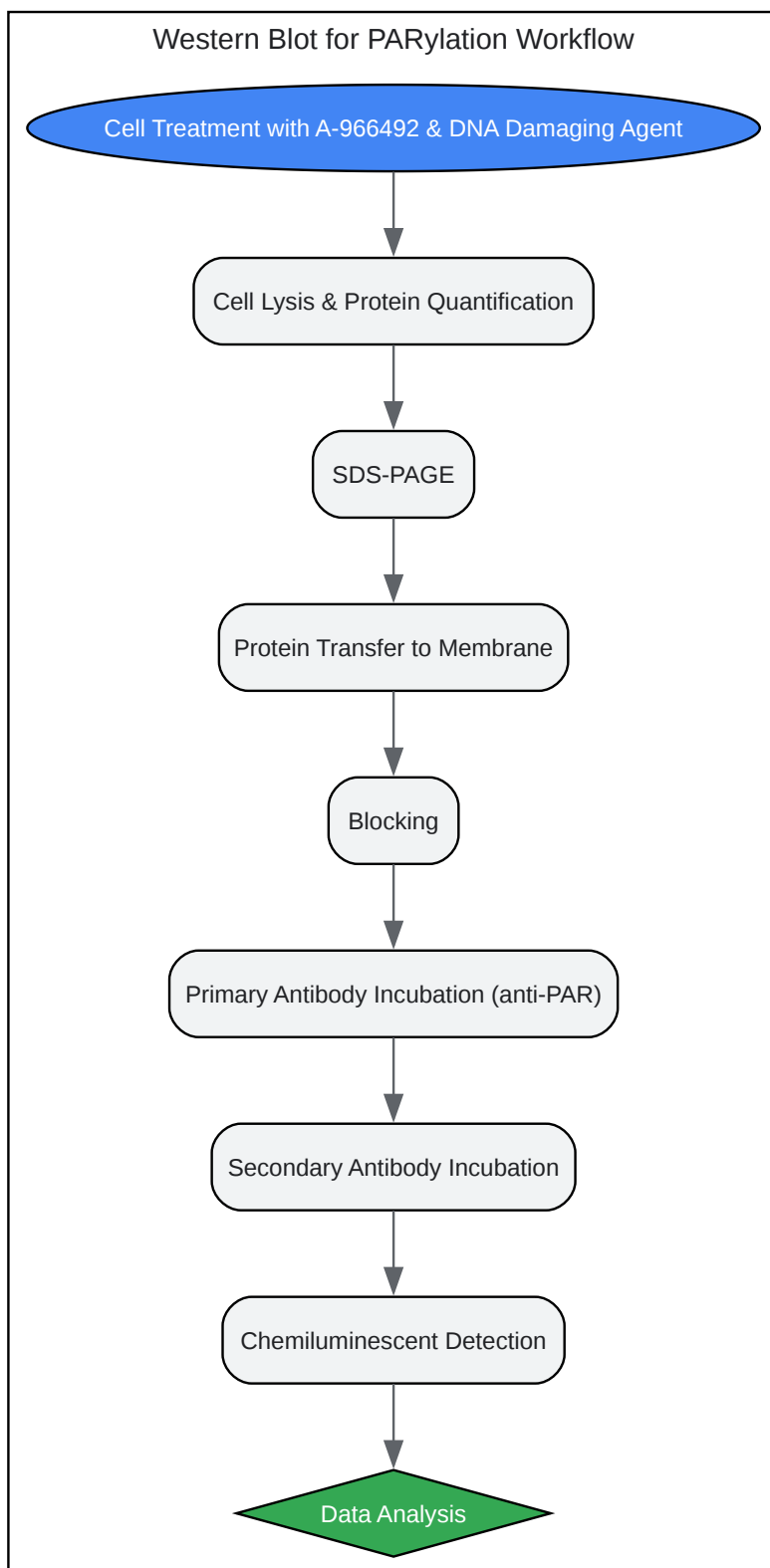
Cell Line	Assay Type	Endpoint	Value (nM)	Reference
C41	Whole cell PARP inhibition	EC <sub>50</sub>	1	[2]

Note: Comprehensive IC<sub>50</sub> data for **A-966492** across a broad panel of cancer cell lines is not readily available in the public domain. The provided data is based on specific reported studies. Researchers are encouraged to determine the IC<sub>50</sub> in their specific cell lines of interest.

## Signaling Pathways

**A-966492** primarily targets the PARP-mediated DNA damage response pathway. Upon DNA damage, PARP1 and PARP2 are recruited to the site of single-strand breaks. They catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins, a process called PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the DNA lesion. **A-966492** competitively inhibits the catalytic activity of PARP1 and PARP2, preventing PAR chain formation and stalling the repair process.





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## References

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